molecular formula C10H12ClNO3 B8183099 Ethyl 2-(3-amino-4-chlorophenoxy)acetate

Ethyl 2-(3-amino-4-chlorophenoxy)acetate

Cat. No.: B8183099
M. Wt: 229.66 g/mol
InChI Key: MEPPFJHCYRALLG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-chlorophenoxy)acetate is an organic compound with the molecular formula C10H12ClNO3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-chlorophenoxy)acetate typically involves the reaction of 3-amino-4-chlorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized products.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-(3-amino-4-chlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-amino-4-chlorophenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-amino-2-chlorophenoxy)acetate: This compound has a similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

    Ethyl 2-(3-chlorophenoxy)acetate: Lacks the amino group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 2-(3-amino-4-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPPFJHCYRALLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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